molecular formula C16H16BrN3O4S B3644631 N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide

Cat. No.: B3644631
M. Wt: 426.3 g/mol
InChI Key: CRCYFLDMXZMGNO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide is a complex organic compound with the molecular formula C16H17BrN2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide typically involves a multi-step process. One common method includes the following steps:

    Acetylation: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Bromination: The next step is the bromination of 4-acetamidophenol to produce 4-bromo-4-acetamidophenol.

    Sulfonylation: The final step involves the sulfonylation of 4-bromo-4-acetamidophenol with 4-bromobenzenesulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient reaction conditions and catalysts to optimize yield and purity. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido and sulfonyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amines and acids.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: This compound shares the bromophenyl and acetamido groups but lacks the sulfonylamino group.

    N-(4-acetamidophenyl)sulfonamide: This compound contains the acetamidophenyl and sulfonylamino groups but lacks the bromophenyl group.

Uniqueness

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide is unique due to the presence of both the bromophenyl and sulfonylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making the compound valuable in various fields of research.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c1-11(21)19-13-4-6-14(7-5-13)20-16(22)10-18-25(23,24)15-8-2-12(17)3-9-15/h2-9,18H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYFLDMXZMGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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